2-Bromo-1-ethynyl-4-isopropoxybenzene
Description
Properties
IUPAC Name |
2-bromo-1-ethynyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-4-9-5-6-10(7-11(9)12)13-8(2)3/h1,5-8H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERDMOJOMBTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C#C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination of 4-Isopropoxybenzene Derivatives
A plausible route begins with 4-isopropoxybenzene derivatives. Introducing bromine at position 2 requires leveraging directing groups to override competing effects. For example, nitration followed by bromination has been successfully employed in analogous systems.
Example Protocol
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Nitration : 4-Isopropoxybenzene is nitrated to yield 1-nitro-4-isopropoxybenzene. The nitro group’s strong meta-directing effect ensures subsequent bromination occurs ortho to the nitro group (position 2).
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Bromination : Treatment with bromine (Br₂) in the presence of iron(III) chloride (FeCl₃) at 40°C for 3 hours achieves 2-bromo-1-nitro-4-isopropoxybenzene with yields up to 98%.
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Nitro Reduction : Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, yielding 2-bromo-1-amino-4-isopropoxybenzene.
Table 1: Bromination Conditions and Yields for Analogous Compounds
Challenges in Regioselectivity
The isopropoxy group’s ortho/para-directing tendency complicates bromine placement. Computational studies suggest that steric hindrance from the isopropoxy group may favor para-bromination unless a stronger director (e.g., nitro) is present.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers a robust method for introducing the ethynyl group post-bromination. The Sonogashira coupling, in particular, enables the formation of carbon-carbon bonds between sp²-hybridized aryl halides and terminal alkynes.
Sonogashira Coupling Protocol
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Substrate Preparation : 2-Bromo-4-isopropoxyiodobenzene is synthesized via iodination of 2-bromo-4-isopropoxybenzene.
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Coupling Reaction : Reaction with trimethylsilylacetylene (TMSA) under palladium catalysis (PdCl₂(PPh₃)₂, CuI, triethylamine) at 140°C for 1 hour yields 2-bromo-1-(trimethylsilylethynyl)-4-isopropoxybenzene.
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Deprotection : Fluoride-mediated removal of the trimethylsilyl group (e.g., TBAF) affords the terminal ethynyl product.
Key Considerations
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Catalyst System : Pd/Cu systems prevent homocoupling of acetylene.
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Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates.
The Castro-Stephens reaction provides an alternative pathway for ethynyl group introduction via diazonium intermediates.
Diazonium Salt Formation and Alkyne Coupling
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Amine Synthesis : 2-Bromo-4-isopropoxyaniline is prepared via nitro reduction (Fe/HCl, 70°C).
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Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates the diazonium salt.
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Castro Reaction : Reaction with copper(I) acetylide in aqueous NH₃ introduces the ethynyl group, yielding the target compound.
Optimization Data
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Electrophilic Bromination | High regioselectivity with nitro directors | Multi-step synthesis; functional group tolerance | 18–98% |
| Sonogashira Coupling | Mild conditions; modular | Requires pre-halogenated substrates | 60–85% |
| Diazonium Salt Coupling | Direct ethynyl introduction | Sensitivity to temp.; competing reactions | 40–65% |
Scientific Research Applications
2-Bromo-1-ethynyl-4-isopropoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethynyl-4-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, the ethynyl group can engage in π-π interactions, and the isopropoxy group can form hydrogen bonds. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 2-Bromo-1-ethynyl-4-isopropoxybenzene and two related compounds: 2-Bromo-1-ethoxy-4-isopropylbenzene () and 4-Bromo-1,2-diaminobenzene ().
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-1-ethynyl-4-isopropoxybenzene, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between a brominated aryl halide and a terminal alkyne. Key parameters include:
- Catalyst system : Pd(PPh₃)₄/CuI for cross-coupling efficiency .
- Solvent : Use anhydrous THF or DMF to minimize side reactions.
- Temperature : Maintain 60–80°C for 12–24 hours under inert gas .
Optimization involves iterative testing of molar ratios (e.g., 1:1.2 aryl halide:alkyne), monitoring via TLC, and characterizing intermediates via -NMR and GC-MS. Yield improvements (>75%) are achieved by reducing oxygen and moisture .
Q. How can researchers confirm the structural integrity of 2-Bromo-1-ethynyl-4-isopropoxybenzene using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- -NMR: Expect aromatic protons as doublets (δ 7.2–7.8 ppm) and isopropoxy methyl groups as a septet (δ 1.3–1.5 ppm) .
- -NMR: Confirm ethynyl carbon signals at δ 80–90 ppm .
- X-ray crystallography : Resolve bond angles (e.g., C-Br bond ~1.89 Å) and packing structure. Refinement with R-factor <0.06 ensures accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of 2-Bromo-1-ethynyl-4-isopropoxybenzene in transition-metal-catalyzed reactions?
- Methodological Answer : Use density functional theory (DFT) to model electronic effects. The bromine atom directs electrophilic substitution via inductive effects, while the ethynyl group stabilizes intermediates through π-backbonding with Pd/Cu catalysts . Experimental validation involves competitive reactions with substituted analogs and kinetic isotope effect (KIE) studies .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of 2-Bromo-1-ethynyl-4-isopropoxybenzene?
- Methodological Answer :
- Data harmonization : Compare assay conditions (e.g., cell lines, concentration ranges). For enzyme inhibition studies, validate using standardized protocols (e.g., IC₅₀ with triplicate measurements) .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., steric vs. electronic effects) .
- Replicate studies : Cross-validate in independent labs with shared compound batches .
Q. What computational strategies predict the environmental fate of 2-Bromo-1-ethynyl-4-isopropoxybenzene in indoor surface chemistry studies?
- Methodological Answer :
- Adsorption modeling : Use molecular dynamics (MD) simulations to predict interactions with silica or cellulose surfaces (common indoor materials). Parameters include van der Waals forces and dipole moments .
- Experimental validation : Apply microspectroscopic imaging (e.g., AFM-IR) to track degradation products under UV/humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
